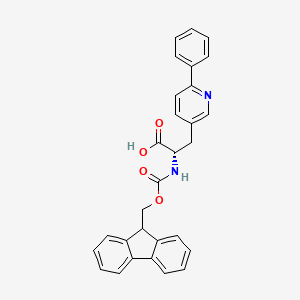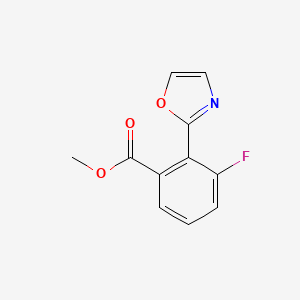
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both fluorine and oxazole moieties in the structure of this compound makes it particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-(oxazol-2-yl)benzoate typically involves the incorporation of fluorine and oxazole groups into a benzene ring. One common method is the nucleophilic substitution of a chlorine atom in a benzoxazole precursor with a fluorine atom. This can be achieved using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) . Another approach involves the selective lithiation of 2-substituted oxazole followed by treatment with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-fluoro-2-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological receptors. The oxazole ring can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which contribute to its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(oxazol-2-yl)benzoate: Lacks the fluorine atom, which may result in different biological activities and properties.
2-Fluorobenzoxazole: Contains a fluorine atom but lacks the ester group, leading to different reactivity and applications.
Oxazole derivatives: A broad class of compounds with varying substituents that can exhibit diverse biological activities.
Uniqueness
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate is unique due to the presence of both fluorine and oxazole groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the oxazole ring provides a versatile scaffold for further functionalization and optimization.
Propiedades
Fórmula molecular |
C11H8FNO3 |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
methyl 3-fluoro-2-(1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)7-3-2-4-8(12)9(7)10-13-5-6-16-10/h2-6H,1H3 |
Clave InChI |
NBJLFEJRZGCGJH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)F)C2=NC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)



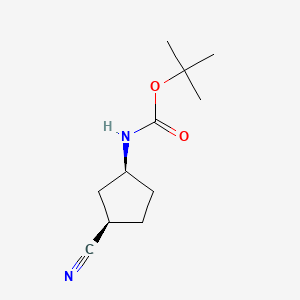
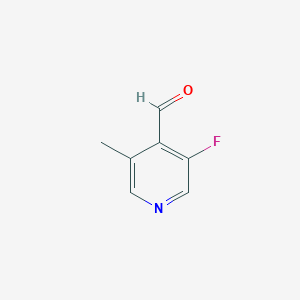

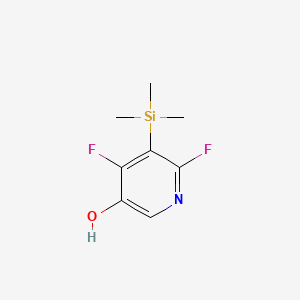
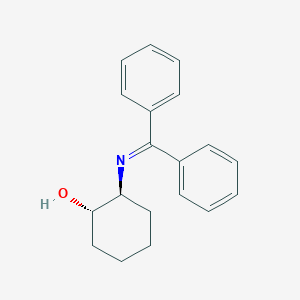
![(1S,6S,8R,10R,14S)-14-hydroxy-8,14-dimethyl-5-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-4-one](/img/structure/B14044663.png)
